molecular formula C4H11NO B2881526 (2R,3R)-3-aminobutan-2-ol CAS No. 110716-81-9

(2R,3R)-3-aminobutan-2-ol

Cat. No. B2881526
CAS RN: 110716-81-9
M. Wt: 89.138
InChI Key: FERWBXLFSBWTDE-QWWZWVQMSA-N
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Description

“(2R,3R)-3-aminobutan-2-ol” is a chiral compound . Chiral compounds are molecules that cannot be superimposed on their mirror images. They are of great importance in biochemistry, as many biomolecules, including amino acids and sugars, are chiral .


Synthesis Analysis

The synthesis of chiral compounds often involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry. Retrosynthetic analysis is a common technique used in the planning of organic syntheses . It involves transforming a target molecule into simpler precursor structures, regardless of any potential reactivity/interaction with reagents . Each precursor material is examined using the same method until simple or commercially available structures are reached .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography . The structure of “(2R,3R)-3-aminobutan-2-ol” would likely be determined using these methods.


Chemical Reactions Analysis

Amines, such as “(2R,3R)-3-aminobutan-2-ol”, are known to be good nucleophiles and can participate in a variety of chemical reactions . They can react with carbonyl compounds to form imines , and with acid chlorides to form amides . They can also undergo alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and optical activity . The optical activity of a chiral compound like “(2R,3R)-3-aminobutan-2-ol” can be determined using polarimetry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For example, in an E2 reaction, a base removes a hydrogen from a carbon adjacent to the carbon with the leaving group .

Safety and Hazards

The safety and hazards associated with a compound can be determined by consulting its Safety Data Sheet (SDS) . The SDS provides information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures.

Future Directions

The future directions in the study of “(2R,3R)-3-aminobutan-2-ol” could involve further exploration of its synthesis, analysis of its properties, and potential applications . For example, metabolic engineering and synthetic biological approaches could be used to improve the production of this compound .

properties

IUPAC Name

(2R,3R)-3-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-aminobutan-2-ol

Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

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